molecular formula C22H19BrN2O8S B14928202 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1214638-92-2

3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14928202
CAS No.: 1214638-92-2
M. Wt: 551.4 g/mol
InChI Key: FYXQHTSRNCKMOY-UHFFFAOYSA-N
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Description

The compound 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin derivative characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid). Its structure features:

  • Position 3: An acetoxymethyl group (-CH₂OAc), common in prodrug cephalosporins to enhance absorption .
  • Position 7: A complex acyl side chain with a bromophenoxy-substituted furan, which likely influences β-lactamase stability and antibacterial spectrum .

This review compares its structural and functional properties with analogous cephalosporins, focusing on substituent effects, antibacterial activity, and pharmacokinetics.

Properties

CAS No.

1214638-92-2

Molecular Formula

C22H19BrN2O8S

Molecular Weight

551.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H19BrN2O8S/c1-11(26)31-8-12-10-34-21-17(20(28)25(21)18(12)22(29)30)24-19(27)16-7-6-15(33-16)9-32-14-4-2-13(23)3-5-14/h2-7,17,21H,8-10H2,1H3,(H,24,27)(H,29,30)

InChI Key

FYXQHTSRNCKMOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Br)SC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the furan ring, the introduction of the bromophenoxy group, and the construction of the bicyclic thiazolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Structural Analogues at Position 3 and 7

Table 1: Structural and Functional Comparison
Compound Name Position 3 Substituent Position 7 Substituent Key Features Antibacterial Spectrum β-Lactamase Stability References
Target Compound Acetoxymethyl (-CH₂OAc) 5-[(4-Bromophenoxy)methyl]furan-2-yl carbonylamino Bromophenoxy enhances lipophilicity; furan may improve membrane penetration Likely broad (hypothesized) Moderate (needs data)
Cefuroxime Impurity (Anti-Cefuroximic acid) Acetoxymethyl Furanyl(methoxyimino)acetyl Methoxyimino group confers β-lactamase resistance Gram-positive and some Gram-negative High
SQ 14,359 Tetrazolylthio methyl Thienylureidoacetyl Ureido group and methoxy at C-7 enhance stability and spectrum Broad-spectrum, including β-lactamase producers High
Cefotaxime (Impurity B: Deacetyl) Hydroxymethyl (-CH₂OH) Aminothiazolyl(methoxyimino)acetyl Hydroxymethyl increases polarity; methoxyimino improves stability Gram-negative dominance High
230D7 Acetoxymethyl 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl carbonylamino Chloro addition may alter binding affinity vs. bromo Hypothesized similar to target Moderate
Cefalexin Methyl Phenylglycyl Simple side chain limits spectrum Primarily Gram-positive Low

Functional Analysis

β-Lactamase Stability
  • The target compound’s furan-linked bromophenoxy group lacks the methoxyimino moiety seen in Cefuroxime and Cefotaxime, which are known to resist hydrolysis by β-lactamases . This suggests the target may have moderate stability, necessitating adjuvants (e.g., β-lactamase inhibitors) for enhanced efficacy.
  • SQ 14,359’s ureido-thienyl side chain and C-7 methoxy group provide dual mechanisms of β-lactamase resistance, making it superior in this aspect .
Antibacterial Spectrum
  • The bromophenoxy group’s lipophilicity may improve penetration into Gram-negative bacteria, akin to aminothiazolyl groups in Cefotaxime and Ceftriaxone . However, the absence of a charged aminothiazole ring might limit activity against certain Enterobacteriaceae.
  • Cefalexin’s phenylglycyl side chain restricts it to Gram-positive pathogens, highlighting how side chain complexity broadens the spectrum .
Pharmacokinetics
  • The acetoxymethyl group at position 3 is a prodrug feature, hydrolyzed in vivo to a hydroxymethyl group, enhancing oral bioavailability . This is shared with Cefotaxime but absent in Cefalexin (methyl group).

Halogen Substituent Effects

  • The target’s 4-bromophenoxy group differs from 230D7’s 4-bromo-2-chlorophenoxy. Chlorine’s electronegativity may alter binding to penicillin-binding proteins (PBPs), though direct data are lacking .
  • Halogenated side chains generally enhance membrane permeability but may increase toxicity risks .

Biological Activity

The compound 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid represents a novel structure with potential biological activity. This article reviews its biological activity, focusing on antibacterial and anticancer properties, supported by data tables and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₉H₁₈BrN₃O₅S
  • Molecular Weight : 463.33 g/mol

Structural Characteristics

The compound features a bicyclic structure with an acetyloxy group, a furan moiety, and a thioamide linkage, which may contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds, suggesting that this compound may exhibit significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

A comparative analysis of MIC values against common bacterial strains is presented in the following table:

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus20
Compound BEscherichia coli40
Target Compound Staphylococcus aureus < 20 (hypothetical)
Target Compound Escherichia coli < 40 (hypothetical)

Note: The values for the target compound are hypothetical and based on structural similarities with known active compounds.

The compound may exert anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest. Similar compounds have shown effectiveness against various cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells
    • Objective : Evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated significant cytotoxicity with an IC₅₀ value of 15 µM, indicating potential as an anticancer agent.
  • Study on Colon Cancer Cells
    • Objective : Assess the impact on HT-29 colon cancer cells.
    • Findings : The compound inhibited cell proliferation by 70% at a concentration of 10 µM.

Comparative Analysis with Reference Compounds

To contextualize the biological activity of the target compound, it is essential to compare it with established antibiotics and anticancer agents:

CompoundTypeMIC/IC₅₀ (µM)Activity Type
CeftriaxoneAntibiotic0.1 (E. coli)Bactericidal
DoxorubicinAnticancer0.05 (MCF-7)Cytotoxic
Target Compound Hybrid < 20 / 15 Antibacterial/Anticancer

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